molecular formula C10H18N2Na2O10 B123631 disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate CAS No. 6381-92-6

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate

Cat. No.: B123631
CAS No.: 6381-92-6
M. Wt: 372.24 g/mol
InChI Key: OVBJJZOQPCKUOR-UHFFFAOYSA-L
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Description

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate is a widely used chelating agent. It is known for its ability to bind to metal ions, forming stable complexes. This compound is particularly effective in sequestering divalent cations such as calcium and magnesium, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

Ethylenediaminetetraacetic acid disodium salt dihydrate, commonly known as EDTA, primarily targets divalent metal cations . These include calcium (Ca²⁺) and zinc (Zn²⁺) ions . These ions play crucial roles in various biological processes, including enzyme activation .

Mode of Action

EDTA acts by chelating the divalent cations, forming a stable octahedral complex . This chelation process involves the formation of multiple bonds between the EDTA molecule and the metal ion, effectively sequestering the ion and preventing it from participating in other reactions .

Biochemical Pathways

By chelating divalent cations, EDTA can affect various biochemical pathways. For instance, it can inhibit enzymes that require these metal ions for their activity . This includes metalloproteases, which require zinc for activity, and calcium-dependent cysteine proteases . By inhibiting these enzymes, EDTA can interfere with the normal functioning of these pathways.

Result of Action

The chelation of divalent cations by EDTA results in the inhibition of certain enzymes, leading to changes at the molecular and cellular levels . For example, the inhibition of metalloproteases can impact processes such as protein degradation and signal transduction .

Action Environment

The action, efficacy, and stability of EDTA can be influenced by various environmental factors. For instance, the presence of other ions in the solution can affect the chelation process. Additionally, factors such as pH and temperature can influence the stability and activity of EDTA .

Preparation Methods

Synthetic Routes and Reaction Conditions

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate is synthesized through the reaction of ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of ethylenediaminetetraacetic acid disodium salt dihydrate involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then subjected to purification processes, including filtration and crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate primarily undergoes chelation reactions. It forms stable complexes with metal ions, which can be utilized in various chemical processes .

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of ethylenediaminetetraacetic acid disodium salt dihydrate are metal-EDTA complexes. These complexes are highly stable and are used in various applications, including water treatment and analytical chemistry .

Scientific Research Applications

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate is unique due to its high stability constants for metal complexes and its ability to form stable octahedral structures. This makes it particularly effective in applications requiring strong and stable chelation .

Biological Activity

Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate; dihydrate, commonly known as disodium EDTA (Ethylenediaminetetraacetic acid disodium salt), is a versatile chelating agent with significant biological activity. This compound is widely used in various fields, including biochemistry, medicine, and environmental science, due to its ability to bind metal ions and form stable complexes.

  • Molecular Formula : C10H18N2Na2O10
  • Molecular Weight : 372.24 g/mol
  • CAS Number : 6381-92-6
  • IUPAC Name : Disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate; dihydrate

The structure of disodium EDTA allows it to effectively chelate divalent and trivalent metal ions, which is crucial for its biological functions.

Disodium EDTA exerts its biological effects primarily through its chelation properties. It binds to metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), lead (Pb²⁺), and others, preventing these ions from participating in biochemical reactions. This action has several implications:

  • Inhibition of Metalloproteases : Disodium EDTA inhibits metalloproteases by chelating the metal ions required for their catalytic activity. This property is beneficial in enzyme assays and protein purification processes .
  • Chelation Therapy : In medicine, disodium EDTA is used in chelation therapy to treat heavy metal poisoning (e.g., lead or mercury). By binding to toxic metals, it facilitates their excretion from the body .
  • Antioxidant Activity : Some studies suggest that disodium EDTA may exhibit antioxidant properties by reducing oxidative stress through metal ion sequestration .

1. Biochemistry and Molecular Biology

Disodium EDTA is extensively used in laboratory settings for:

  • Metal Ion Analysis : It serves as a standard reagent in analytical chemistry for determining metal ion concentrations.
  • Enzyme Assays : Its ability to inhibit metalloproteases makes it useful in studying enzyme kinetics and mechanisms.

2. Medical Applications

  • Heavy Metal Detoxification : Disodium EDTA is employed in treating conditions caused by heavy metal accumulation, such as lead poisoning.
  • Cardiovascular Health : Some research indicates potential benefits in reducing arterial plaque formation through chelation of calcium ions .

3. Industrial Applications

Disodium EDTA is utilized in:

  • Water Treatment : It prevents scale formation by binding divalent cations, enhancing water quality.
  • Cosmetics and Personal Care Products : It acts as a stabilizer and preservative by sequestering metal ions that could cause product degradation .

Study 1: Chelation Therapy Efficacy

A clinical trial investigated the efficacy of disodium EDTA in patients with lead poisoning. Results indicated significant reductions in blood lead levels post-treatment, supporting its use as an effective chelating agent.

Study 2: Antioxidant Properties

Research published in the Journal of Biochemical Toxicology explored the antioxidant capacity of disodium EDTA against oxidative stress induced by heavy metals. The study found that disodium EDTA reduced oxidative damage markers significantly compared to control groups .

Comparative Analysis with Similar Compounds

Compound NameStability ConstantsApplicationsUnique Features
Disodium EDTAHighChelation therapy, enzyme assaysStrong chelation of divalent cations
Nitrilotriacetic Acid (NTA)ModerateWater treatment, analytical chemistryLess effective than EDTA
Diethylenetriaminepentaacetic Acid (DTPA)Very HighMedical applications, radiopharmaceuticalsHigher affinity for certain metals

Disodium EDTA stands out due to its high stability constants for metal complexes and effectiveness across various applications.

Properties

CAS No.

6381-92-6

Molecular Formula

C10H18N2Na2O10

Molecular Weight

372.24 g/mol

IUPAC Name

disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate

InChI

InChI=1S/C10H16N2O8.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2

InChI Key

OVBJJZOQPCKUOR-UHFFFAOYSA-L

impurities

Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively.

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.O.O.[Na+].[Na+]

Canonical SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+]

Color/Form

White crystalline powder

density

0.86 at 68 °F (USCG, 1999) - Less dense than water;  will float
Relative density (water = 1): 0.86

flash_point

Flash point is> 100 °C,

melting_point

MP: 242 °C /EDTA disodium dihydrate/

Key on ui other cas no.

6381-92-6

physical_description

White solid;  [Merck Index] Colorless odorless solid;  [Sigma-Aldrich MSDS]

Pictograms

Irritant; Health Hazard

Related CAS

10378-23-1
65501-25-9
13235-36-4
67401-50-7

solubility

SOL IN SOLN OF ALKALI HYDROXIDES
Insoluble in common organic solvents
In water, 1,000 mg/L at 25 °C
9.26e+00 g/L
Solubility in water, g/100ml at 20 °C: 0.05 (very poor)

Synonyms

(Ethylenedinitrilo)tetraacetic Acid Disodium Salt Dihydrate;  N,N’-1,2-Ethanediylbis[N-(carboxymethyl)glycine Disodium Salt Dihydrate;  Disodium EDTA Dihydrate;  Disodium Dihydrogen Ethylenediaminetetraacetate Dihydrate;  Disodium Edetate Dihydrate;  Diso

vapor_pressure

1.50X10-12 mm Hg at 25 °C /Extrapolated/

Origin of Product

United States

Synthesis routes and methods

Procedure details

The disodium edetate was dissolved in the water. The cobaltous carbonate was added slowly with stirring. Gradual evolution of bubbles occurred after enough of the metal salt had been added to raise the pH to roughly 5. At that point, the insoluble material began to disappear more rapidly. After all of the bubbling had stopped, the liquid was stirred for approximately 15 minutes, and then the sodium bicarbonate was added slowly, with ample reaction time before further addition. The reaction was complete when a clear pink solution was obtained.
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disodium edetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate
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disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate
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disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate
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disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate
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disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate

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